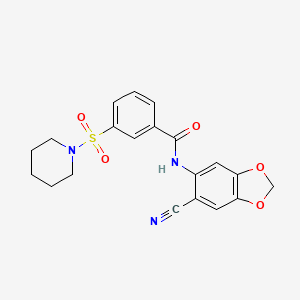![molecular formula C16H22N2O3S B6124999 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine](/img/structure/B6124999.png)
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine, also known as MPTP, is a synthetic chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments.
作用机制
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine is metabolized in the brain to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to selectively damage dopaminergic neurons in the brain. This damage leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
The advantages of using N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine in lab experiments include its ability to selectively damage dopaminergic neurons in the brain, which can be used to develop animal models of Parkinson's disease. This has led to a better understanding of the disease and the development of new treatments.
The limitations of using this compound in lab experiments include its toxicity and potential for harm to researchers handling the compound. Additionally, the animal models developed using this compound may not fully replicate the symptoms and progression of Parkinson's disease in humans.
未来方向
For research on N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine include the development of new animal models of Parkinson's disease that more accurately replicate the symptoms and progression of the disease in humans. Additionally, research on the biochemical and physiological effects of this compound may lead to the development of new treatments for Parkinson's disease and other neurological disorders.
合成方法
The synthesis of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with ethyl chloroformate and 4-morpholinecarboxylic acid to form the intermediate compound this compound. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.
科学研究应用
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}tetrahydro-3-thiophenamine has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This property has been used to develop animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of new treatments. This compound has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
属性
IUPAC Name |
1-morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-5-7-20-8-6-18)11-21-15-3-1-2-13(10-15)17-14-4-9-22-12-14/h1-3,10,14,17H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVFKYBXDXDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC(=CC=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)
![3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B6124950.png)
![7-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B6124961.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6124977.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6124981.png)
![3-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6124986.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6124994.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)nicotinamide](/img/structure/B6125007.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B6125012.png)
![[2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6125029.png)